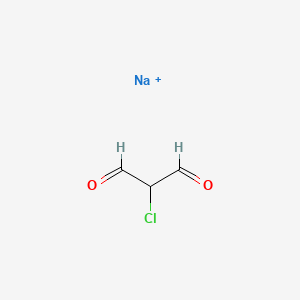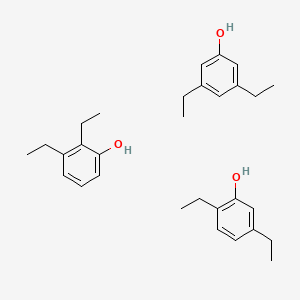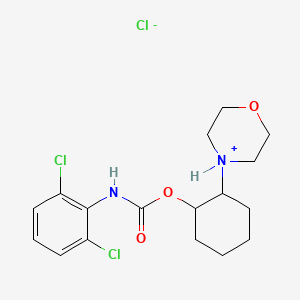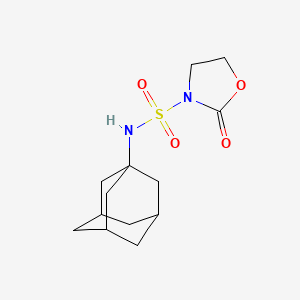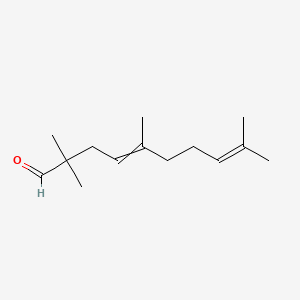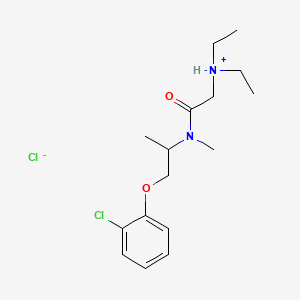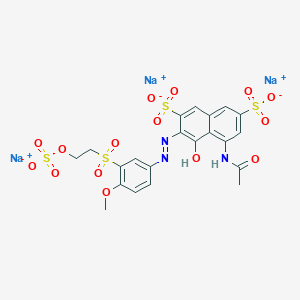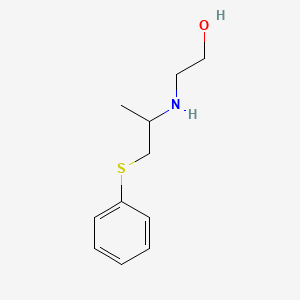
2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol is an organic compound with the molecular formula C11H17NOS It is characterized by the presence of a hydroxyl group (-OH), an amino group (-NH-), and a phenylthio group (-S-Ph) attached to an ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol typically involves the reaction of 2-chloroethanol with 1-methyl-2-(phenylthio)ethylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the amino group, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
化学反応の分析
Types of Reactions
2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The phenylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products
Oxidation: The major product is a ketone or aldehyde, depending on the specific conditions.
Reduction: The major product is a secondary amine.
Substitution: The major products vary depending on the substituent introduced.
科学的研究の応用
2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with various enzymes and receptors. The phenylthio group can participate in hydrophobic interactions, further influencing its biological activity.
類似化合物との比較
Similar Compounds
Ethanol, 2-[methyl(phenylmethyl)amino]-: Similar structure but lacks the phenylthio group.
2-(Phenylthio)ethanol: Similar structure but lacks the amino group.
Ethanol, 2-[(2-aminoethyl)amino]-: Similar structure but lacks the phenylthio group.
Uniqueness
2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol is unique due to the presence of both the phenylthio and amino groups, which confer distinct chemical and biological properties
特性
CAS番号 |
5877-16-7 |
|---|---|
分子式 |
C11H17NOS |
分子量 |
211.33 g/mol |
IUPAC名 |
2-(1-phenylsulfanylpropan-2-ylamino)ethanol |
InChI |
InChI=1S/C11H17NOS/c1-10(12-7-8-13)9-14-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
InChIキー |
ANSUFFQBQSMRFA-UHFFFAOYSA-N |
正規SMILES |
CC(CSC1=CC=CC=C1)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13749903.png)


